(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
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Overview
Description
(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol is a complex organic compound characterized by its unique tetrahydrofuran and dioxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Dioxane Ring: This is achieved through a series of reactions, including oxidation and cyclization.
Attachment of the Trityloxymethyl Group: This step involves the protection of the hydroxyl group using trityl chloride in the presence of a base.
Final Modifications: The final steps include purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trityloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into their functions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (4aS,6R,7R,7aS)-2,2-dimethyl-6-(methoxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
- (4aS,6R,7R,7aS)-2,2-dimethyl-6-(benzyloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
Uniqueness
The uniqueness of (4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol lies in its trityloxymethyl group, which provides steric hindrance and influences its reactivity. This makes it distinct from other similar compounds and valuable for specific applications.
Properties
Molecular Formula |
C28H30O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C28H30O5/c1-27(2)30-19-24-26(33-27)25(29)23(32-24)18-31-28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,29H,18-19H2,1-2H3/t23-,24+,25-,26-/m1/s1 |
InChI Key |
BVJKCDWHERTVGS-XDZVQPMWSA-N |
Isomeric SMILES |
CC1(OC[C@H]2[C@@H](O1)[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Canonical SMILES |
CC1(OCC2C(O1)C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Origin of Product |
United States |
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